2-(6-Methoxypyridin-3-YL)acetonitrile
Overview
Description
2-(6-Methoxypyridin-3-YL)acetonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6th position and an acetonitrile group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxypyridin-3-YL)acetonitrile typically involves the reaction of 6-methoxypyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution at the 3rd position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the methoxy or acetonitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, catalytic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Methoxypyridin-3-YL)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and acetonitrile groups can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
2-(6-Methoxypyridin-3-YL)methanol: Similar structure but with a hydroxyl group instead of an acetonitrile group.
2-(6-Methoxypyridin-3-YL)amine: Contains an amino group instead of an acetonitrile group.
2-(6-Methoxypyridin-3-YL)acetaldehyde: Features an aldehyde group in place of the acetonitrile group.
Uniqueness: 2-(6-Methoxypyridin-3-YL)acetonitrile is unique due to the presence of both the methoxy and acetonitrile groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
2-(6-methoxypyridin-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHZXZCNIZIVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663801 | |
Record name | (6-Methoxypyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154403-85-7 | |
Record name | (6-Methoxypyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-methoxypyridin-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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